REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[CH:12](OC)=[O:13]>>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][CH:12]=[O:13]
|
Name
|
|
Quantity
|
39 mmol
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
330 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
Volatiles were then removed in vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](CCCNC=O)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |